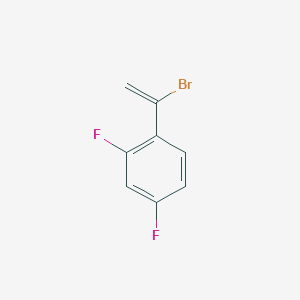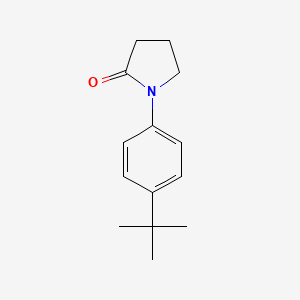
1-(4-Tert-butylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is an organic compound featuring a pyrrolidinone ring substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidinone ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, organolithium reagents, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The tert-butylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrrolidinone ring, leading to different chemical properties and applications.
Pyrrolidine: The parent compound of the pyrrolidinone ring, used widely in organic synthesis and drug discovery.
N-Phenylpyrrolidinone: Similar structure but with a phenyl group instead of a tert-butylphenyl group, resulting in different reactivity and applications.
Uniqueness: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)11-6-8-12(9-7-11)15-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
GOPXCXPGMSCHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


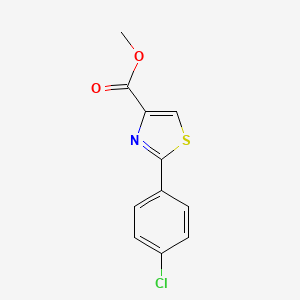
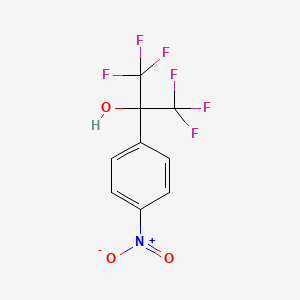
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
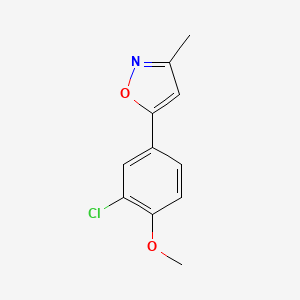
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
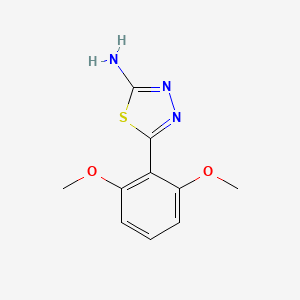
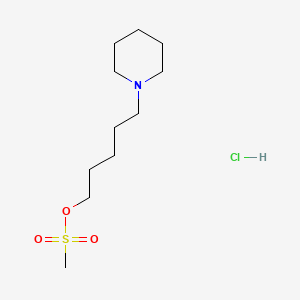
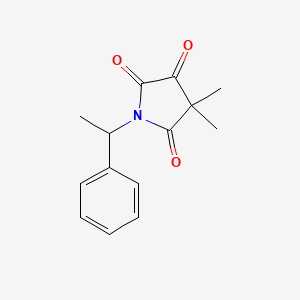
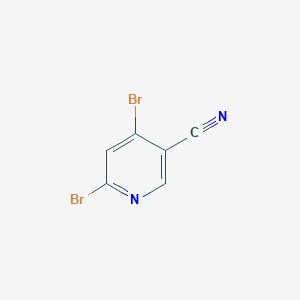
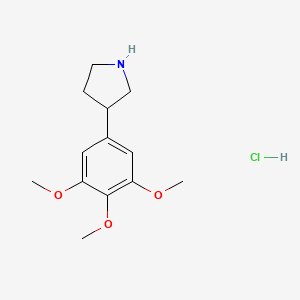
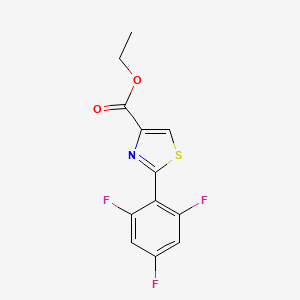
![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)
